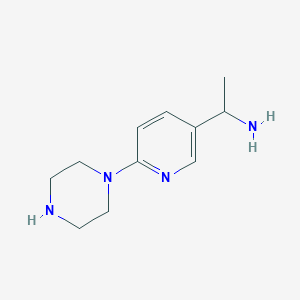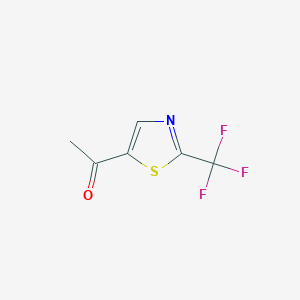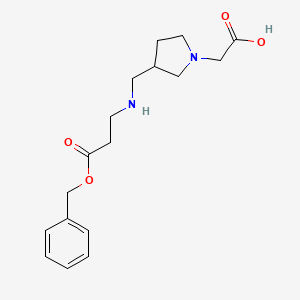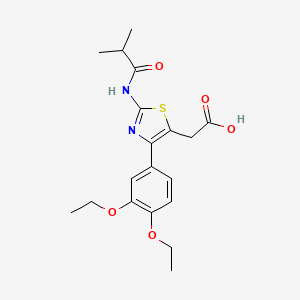
5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氯-2-(对甲苯基)-2H-1,2,3-三唑-4-羧酸是一种杂环化合物,属于三唑类。三唑类化合物以其多样的生物活性而闻名,广泛应用于药物化学领域。
准备方法
合成路线和反应条件: 5-氯-2-(对甲苯基)-2H-1,2,3-三唑-4-羧酸的合成通常涉及在受控条件下将合适的先驱体环化。一种常见的方法是将5-氯-2-(对甲苯基)肼与乙酰乙酸乙酯在碱性条件下反应,然后环化形成三唑环。反应条件通常包括加热和使用乙醇或二甲基甲酰胺 (DMF) 等溶剂。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产率和纯度。此外,工业方法可能会采用高级纯化技术,如重结晶和色谱法,以确保最终产品符合质量标准。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在对甲苯基部分的甲基上,导致形成羧酸。
还原: 还原反应可以针对三唑环或氯取代基,可能导致形成胺或脱氯产物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用锂铝氢化物 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
取代: 胺、硫醇和醇盐等亲核试剂可以在碱性条件下用于取代氯原子。
主要产物:
氧化: 形成羧酸。
还原: 形成胺或脱氯三唑。
取代: 形成具有各种官能团的取代三唑。
科学研究应用
5-氯-2-(对甲苯基)-2H-1,2,3-三唑-4-羧酸在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块,特别是在药物和农药的开发中。
生物学: 由于三唑衍生物的生物活性,研究其作为抗菌和抗真菌剂的潜力。
医药: 探索其潜在的治疗效果,包括抗炎和抗癌特性。
工业: 用于开发新材料,以及作为各种化学反应的催化剂。
作用机制
5-氯-2-(对甲苯基)-2H-1,2,3-三唑-4-羧酸的作用机制涉及其与特定分子靶标的相互作用。三唑环可以与酶和受体结合,抑制其活性。这种抑制可以破坏各种生物通路,导致该化合物观察到的生物学效应。氯原子和对甲苯基可以增强该化合物与其靶标的结合亲和力和特异性。
类似化合物:
1,2,3-三唑: 三唑家族的母体化合物,以其广泛的生物活性而闻名。
5-氯-1,2,3-三唑: 结构相似,但缺少对甲苯基,这可能会影响其生物活性和应用。
2-(对甲苯基)-1,2,3-三唑: 结构相似,但没有氯取代基,这可能会影响其反应性和结合性质。
独特性: 5-氯-2-(对甲苯基)-2H-1,2,3-三唑-4-羧酸的独特性在于同时存在氯原子和对甲苯基,这可以增强其生物活性及特异性。这些取代基还可以影响该化合物的化学反应性,使其成为合成化学中宝贵的中间体。
相似化合物的比较
1,2,3-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
5-Chloro-1,2,3-triazole: Similar in structure but lacks the p-tolyl group, which may affect its biological activity and applications.
2-(p-Tolyl)-1,2,3-triazole: Similar but without the chloro substituent, which can influence its reactivity and binding properties.
Uniqueness: 5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the chloro and p-tolyl groups, which can enhance its biological activity and specificity. These substituents can also influence the compound’s chemical reactivity, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C10H8ClN3O2 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC 名称 |
5-chloro-2-(4-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-2-4-7(5-3-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16) |
InChI 键 |
ATQZKBIJAWOJOF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)


